N-(1,3-benzothiazol-6-yl)propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-10(13)12-7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJSOYTHDTYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Propanoyl Chloride
The most straightforward method involves reacting 6-amino-1,3-benzothiazole with propanoyl chloride under basic conditions. This approach leverages the nucleophilic nature of the amine group to form the amide bond.
Typical Procedure :
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Reagents : 6-amino-1,3-benzothiazole (1.0 equiv), propanoyl chloride (1.2 equiv), pyridine (2.0 equiv), dichloromethane (DCM) solvent.
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Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.
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Workup : The reaction mixture is washed with dilute HCl (5%) to remove excess pyridine, followed by brine and water. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% (crude) |
| Purity (HPLC) | >95% after purification |
| Reaction Scale | 1 mmol to 1 mol |
This method is favored for its simplicity but requires careful control of stoichiometry to minimize diacylation byproducts.
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable amide formation under milder conditions.
Typical Procedure :
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Reagents : 6-amino-1,3-benzothiazole (1.0 equiv), propanoic acid (1.1 equiv), EDC (1.3 equiv), hydroxybenzotriazole (HOBt, 1.3 equiv), DCM or THF solvent.
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Conditions : Stirring at room temperature for 24 hours under nitrogen atmosphere.
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Workup : The mixture is extracted with ethyl acetate, washed with NaHCO₃ and brine, dried, and concentrated.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Side Products | <5% (urea derivatives) |
This method mitigates side reactions associated with acyl chlorides but incurs higher reagent costs.
Industrial-Scale Synthesis Approaches
Large-scale production employs continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:
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Reagents : 6-amino-1,3-benzothiazole and propanoic anhydride in a 1:1.05 molar ratio.
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Conditions : Reactor temperature of 80°C, residence time of 30 minutes, with in-line IR monitoring.
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Purification : Continuous liquid-liquid extraction and crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Throughput | 10–50 kg/day |
| Purity | >99% |
| Solvent Recovery | 90–95% |
This method reduces waste and improves reproducibility for commercial applications.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | Pyridine | 85 | 12 |
| THF | Triethylamine | 78 | 18 |
| Toluene | DMAP | 70 | 24 |
Polar aprotic solvents like DCM facilitate faster kinetics, while bulky bases (e.g., DMAP) reduce side reactions.
Temperature and Stoichiometry
Elevated temperatures (40–50°C) reduce reaction times but risk decomposition. A 10% molar excess of propanoyl chloride ensures complete conversion of the amine.
Purification and Isolation Techniques
Crude product is purified via:
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Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals.
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Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.
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Centrifugal Partition Chromatography : For high-throughput industrial batches.
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98 | 80 |
| Column Chromatography | 99.5 | 70 |
Analytical Methods for Compound Characterization
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NMR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole-H), 7.75 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.42 (q, J = 7.6 Hz, 2H, CH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₃).
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IR Spectroscopy :
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Strong absorption at 1650 cm⁻¹ (amide C=O stretch).
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HPLC :
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Retention time: 6.8 min (C18 column, acetonitrile/water 60:40).
-
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amidation | High yield, simple setup | Acyl chloride handling |
| Carbodiimide Coupling | Mild conditions | Costly reagents |
| Industrial Flow | Scalability, efficiency | High initial investment |
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid, and acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)propanamide is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and environmental science.
Molecular Formula
- Molecular Formula : C_{10}H_{10}N_{2}S
- Molecular Weight : 194.26 g/mol
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent in treating various diseases.
Anticancer Activity
Recent studies have shown that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. A notable case study demonstrated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Materials Science
The compound's unique properties also make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.
Polymer Additives
This compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research findings indicate that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress .
Nanomaterials
The compound has been utilized in synthesizing nanomaterials with specific optical and electronic properties. Its ability to form stable complexes with metal ions has been leveraged to create nanocomposites that can be used in sensors and electronic devices .
Environmental Science
In environmental applications, this compound has been studied for its role in pollution remediation.
Heavy Metal Ion Removal
Studies have demonstrated that this compound can effectively chelate heavy metal ions from contaminated water sources. Its application in water treatment processes shows promise for reducing toxic heavy metal levels, thereby improving water quality .
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at a leading university, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Tetrahydrobenzothiazole Derivatives
- N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (CAS: 106006-84-2): This compound, identified as Impurity-E in pharmaceuticals, features a saturated tetrahydrobenzothiazole ring. The 6S stereochemistry and amino group at the 2-position distinguish it from N-(1,3-benzothiazol-6-yl)propanamide, which lacks saturation and an amino substituent.
- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide: The 6R isomer differs in stereochemistry, which may alter its pharmacokinetic properties or activity in chiral environments .
Substituted Benzothiazole Amides
- 3-Acetamido-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide (CAS: 851206-44-5): This analog replaces the benzothiazole ring with a naphthyl-thiazole system.
- N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide :
The substitution of propanamide with chloroacetamide introduces a reactive chloro group, which may facilitate nucleophilic substitution reactions in further derivatization .
Functional Group Variations
Aliphatic Propanamides
- N-(3-Methylbutyl)propanamide :
Found in insect pheromones, this aliphatic amide lacks the benzothiazole ring. Its volatility and abundance (~70% in Bactrocera tryoni blends) contrast with the aromatic benzothiazole derivatives, which are less volatile and more thermally stable due to their rigid structure .
Aromatic Amides with Bioactive Moieties
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
This compound features an N,O-bidentate directing group, enabling applications in metal-catalyzed C–H bond functionalization. The absence of a benzothiazole ring limits its π-π stacking interactions compared to this compound . - N-(2-Amino-5-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide: A sulfonamide-containing analog with a phenolic group, this derivative exhibits carbonic anhydrase inhibitory activity. The tert-butyl sulfamoyl group enhances target specificity but reduces metabolic stability compared to simpler benzothiazole amides .
Key Research Findings
Biological Activity: Benzothiazole propanamides are explored as enzyme inhibitors due to the benzothiazole moiety’s ability to mimic natural substrates. For example, sulfonamide analogs inhibit carbonic anhydrase with IC50 values in the nanomolar range .
Pharmaceutical Relevance : Tetrahydrobenzothiazole derivatives like Impurity-E highlight the importance of stereochemical control in drug synthesis to avoid unwanted byproducts .
Comparative Volatility : Aliphatic propanamides (e.g., N-(3-methylbutyl)propanamide) exhibit higher volatility than aromatic analogs, making them suitable for ecological applications like pest control .
Biological Activity
N-(1,3-benzothiazol-6-yl)propanamide is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural versatility of these compounds allows for modifications that enhance their pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with cell surface receptors to modulate their activity.
- Gene Expression Alteration : The compound influences the expression of genes associated with various biological processes.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that similar benzothiazole derivatives can effectively inhibit bacterial growth by targeting essential metabolic pathways.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study evaluated its effects on human cancer cell lines (A431 and A549), demonstrating a notable decrease in cell proliferation and migration .
Data Table: Biological Activities of this compound
Case Studies
- Anticancer Activity : In a study assessing the effects of various benzothiazole derivatives on human epidermoid carcinoma cells (A431), this compound was found to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 1 µM. Flow cytometry confirmed cell cycle arrest and increased apoptotic markers .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of benzothiazole derivatives in models of oxidative stress. The compound demonstrated efficacy in rescuing neuronal cells from hydrogen peroxide-induced toxicity, suggesting its role as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(1,3-benzothiazol-6-yl)propanamide and its analogs?
- Methodology : Acyl chloride coupling is a standard approach. For example, propanamide derivatives are synthesized by reacting propionyl chloride with a benzothiazolamine precursor under reflux in chloroform or dichloromethane. Purification typically involves column chromatography, and yields are optimized by controlling stoichiometry and reaction time (e.g., 6–8 hours at 60–80°C) .
- Characterization : Post-synthesis, compounds are validated using NMR, NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, NMR signals for the propanamide chain appear as triplets (δ ~1.20–1.46 ppm for CH) and quartets (δ ~2.49 ppm for CH) .
Q. How is the structural conformation of this compound determined experimentally?
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and intermolecular interactions. For benzothiazole derivatives, planar acetamide moieties and gauche orientations of substituents (e.g., adamantyl groups) are observed, stabilized by hydrogen bonds (N–H⋯N) and π-π stacking .
- Spectroscopic validation : IR spectroscopy confirms carbonyl stretches (~1668–1731 cm) and NH stretches (~3178–3433 cm), while NMR identifies carbonyl carbons at δ ~168–175 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Assay standardization : Variability in IC values may arise from differences in cell lines (e.g., HEK293 vs. CHO-K1), incubation times, or solvent polarity. Replicate assays with internal controls (e.g., reference inhibitors) are critical .
- Impurity profiling : Trace byproducts (e.g., unreacted acyl chlorides) can skew bioactivity results. Techniques like HPLC-MS or -DOSY NMR quantify impurities and confirm compound purity ≥95% .
Q. What strategies optimize the design of benzothiazole-propanamide analogs for enhanced target selectivity?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., Br, NO) at the benzothiazole 6-position improves binding to hydrophobic enzyme pockets. For example, bromo-substituted analogs show 10-fold higher CB2 receptor affinity than unsubstituted derivatives .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions between the propanamide carbonyl and receptor residues (e.g., Lys in CB2). MD simulations assess stability of ligand-receptor complexes .
Q. How are crystallographic data analyzed to validate hydrogen-bonding networks in benzothiazole-propanamide complexes?
- SHELX refinement : SHELXL refines X-ray data to model H-bonding (e.g., N–H⋯N interactions with d ~2.1–2.3 Å) and van der Waals contacts. For example, intermolecular S⋯S interactions (3.62 Å) stabilize crystal packing in adamantyl derivatives .
- Mercury visualization : The Cambridge Structural Database (CSD) tools map interaction fingerprints, highlighting key motifs like dimeric H-bonded pairs or π-stacked benzothiazole rings .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
